molecular formula C16H16O B11962569 2-(2-Naphthyl)cyclohexanone

2-(2-Naphthyl)cyclohexanone

Cat. No.: B11962569
M. Wt: 224.30 g/mol
InChI Key: QREZMNNBJZCNSK-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)cyclohexanone is a cyclohexanone derivative featuring a 2-naphthyl substituent at the 2-position of the ketone ring. This structural modification introduces significant aromatic bulkiness and electron-rich characteristics, influencing its physical, chemical, and biological properties. The compound is notable in synthetic chemistry for its role in protecting carbohydrate moieties via (2-naphthyl)methylidene groups under solvent-free conditions, offering enhanced reaction efficiency compared to other carbonyl precursors like furfural or nonanal . Additionally, derivatives such as 2-[2-nitro-1-(2-naphthyl)ethyl]cyclohexanone exhibit cytotoxic activity, highlighting its pharmacological relevance .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-naphthalen-2-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2

InChI Key

QREZMNNBJZCNSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-naphthyl chloride with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 2-(2-naphthyl)cyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Naphthyl ketones.

    Reduction: 2-(2-Naphthyl)cyclohexanol.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

2-(2-Naphthyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic amino acids in the active site of enzymes, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The presence of the 2-naphthyl group distinguishes this compound from other cyclohexanone derivatives. Key comparisons include:

Compound Substituent(s) Key Physical Properties References
2-(2-Naphthyl)cyclohexanone 2-naphthyl at C2 High lipophilicity; lower volatility
2-(4-Methylbenzylidene)cyclohexanone 4-methylbenzylidene at C2, C6 Non-isomorphic crystal packing
2-[2-Nitro-1-(2-naphthyl)ethyl]cyclohexanone Nitro + 2-naphthyl at C2 Crystalline; cytotoxic (IC50: 65.22 µg/mL at 24 h)
Cyclohexanone None Volatile; used in fragrance industries

Notes:

  • The 2-naphthyl group increases molecular rigidity and steric hindrance, reducing volatility compared to unsubstituted cyclohexanone .
  • Bis-benzylidene derivatives (e.g., 4-methyl or nitro substituents) exhibit unique crystal packing due to weak intermolecular interactions, suggesting substituent-dependent solid-state behavior .
Chromatographic Performance
  • Cyclohexanone-functionalized chromatography columns exhibit lower theoretical plate numbers (37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized columns (60,000 m⁻¹), indicating substituent-dependent selectivity .

Comparison Table :

Compound Biological Activity Mechanism/Notes References
2-[2-Nitro-1-(2-naphthyl)ethyl]cyclohexanone Cytotoxic (low µM IC50) Nitro group enhances electrophilicity and bioactivity
Methoxetamine (MXE) NMDA receptor antagonism 3-Methoxyphenyl substitution alters receptor affinity
Allomycin Antimicrobial Found in same extract but lower cytotoxicity

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